molecular formula C15H11NO2 B3024926 4-(4-Cyanophenyl)-3-methylbenzoic acid CAS No. 503859-41-4

4-(4-Cyanophenyl)-3-methylbenzoic acid

Cat. No. B3024926
M. Wt: 237.25 g/mol
InChI Key: VTBUPMFVBWRALW-UHFFFAOYSA-N
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Description

4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .


Synthesis Analysis

While specific synthesis methods for “4-(4-Cyanophenyl)-3-methylbenzoic acid” are not available, a related compound, 4-aminophenylacetic acid, can be synthesized through a series of reactions involving concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenylacetic acid consists of a cyanophenyl group attached to an acetic acid moiety . The InChI Key is WEBXRQONNWEETE-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Scientific Research Applications

Solubility and Partitioning Characteristics

  • The solubility and partitioning characteristics of compounds like 4-(4-Cyanophenyl)-3-methylbenzoic acid are studied using the Abraham model, which aids in understanding their behavior in different solvents, crucial for pharmaceutical and chemical processing applications (Hart et al., 2015).

Synthesis and Applications in Organometallic Chemistry

  • The synthesis of derivatives of 4-(4-Cyanophenyl)-3-methylbenzoic acid is key in preparing cycloplatinated compounds. These compounds have potential applications in catalysis and materials science due to their unique geometrical properties (Fuertes et al., 2015).

Role in Liquid Crystal Technology

  • Compounds similar to 4-(4-Cyanophenyl)-3-methylbenzoic acid are used in the synthesis of mesogenic oxadiazoles and thiadiazoles, which are crucial for developing advanced liquid crystal displays and other optoelectronic devices (Prajapati & Modi, 2010).

Catalytic Activity in Biochemical Reactions

  • Derivatives of 4-(4-Cyanophenyl)-3-methylbenzoic acid are used in cobalt(III) cyclen complexes, which show promise in catalyzing the hydrolysis of phosphodiester bonds, a reaction relevant in biological and industrial processes (Knight et al., 2004).

Synthesis of Pharmaceutically Relevant Compounds

  • This compound is involved in the synthesis of diketopiperazine derivatives, which are significant in pharmaceutical research for their potential therapeutic applications (Ji, Yi, & Cai, 2014).

Antiviral Research

  • 4-(4-Cyanophenyl)-3-methylbenzoic acid derivatives have been studied for their antiviral activities, particularly against Tobacco mosaic virus, highlighting their potential in developing new antiviral agents (Luo et al., 2012).

Safety And Hazards

4-Cyanophenylacetic acid is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-cyanophenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBUPMFVBWRALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627361
Record name 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)-3-methylbenzoic acid

CAS RN

503859-41-4
Record name 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) To a solution of the preceding ester (3.0 g, 10.2 mmol) in methylene chloride (75 mL) at 0° C. was added TFA (75 mL) dropwise over 10 min. The ice bath was removed and stirring continued for 1 h at rt. The mixture was concentrated on a rotary evaporator and then diluted with toluene and reconcentrated to afford 4′-cyano-2-methyl-1,1′-biphenyl-4-carboxylic acid. ESI-MS m/e 228.1 (M+1).
Name
ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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